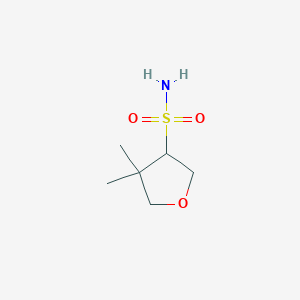

4,4-Dimethyloxolane-3-sulfonamide

Description

Properties

Molecular Formula |

C6H13NO3S |

|---|---|

Molecular Weight |

179.24 g/mol |

IUPAC Name |

4,4-dimethyloxolane-3-sulfonamide |

InChI |

InChI=1S/C6H13NO3S/c1-6(2)4-10-3-5(6)11(7,8)9/h5H,3-4H2,1-2H3,(H2,7,8,9) |

InChI Key |

ASSNAQQYRFSMTB-UHFFFAOYSA-N |

Canonical SMILES |

CC1(COCC1S(=O)(=O)N)C |

Origin of Product |

United States |

Preparation Methods

4-Chlorobenzenesulfonyl Compounds

The synthesis of 4-chlorobenzenesulfonyl compounds involves the reaction of 4-chlorobenzenesulfochloride with amines or sulfites under controlled conditions. This process can be adapted for other sulfonyl chlorides, potentially including those derived from oxolane.

(4-Nitrophenyl)sulfonyltryptophan

The synthesis of (4-nitrophenyl)sulfonyltryptophan from 4-nitrobenzenesulphonylchloride and L-tryptophan highlights the use of sulfonyl chlorides in forming sulfonamide bonds. This method could be adapted for other amino acids or amines.

Data Tables

Given the lack of specific data on 4,4-Dimethyloxolane-3-sulfonamide , we can only provide a general outline of conditions that might be applicable based on related compounds:

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyloxolane-3-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonyl derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.

Substitution: The sulfonamide group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: N-chlorosuccinimide (NCS), hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions include sulfonyl chlorides, sulfonamides, and various substituted derivatives depending on the reagents and conditions used .

Scientific Research Applications

4,4-Dimethyloxolane-3-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4-Dimethyloxolane-3-sulfonamide involves its interaction with specific molecular targets. Sulfonamides generally act as competitive inhibitors of the enzyme dihydropteroate synthetase, which is crucial for the synthesis of folic acid in bacteria . By inhibiting this enzyme, sulfonamides prevent the production of folic acid, thereby hindering bacterial growth and proliferation .

Comparison with Similar Compounds

Comparison with Similar Sulfonamide Compounds

To contextualize 4,4-Dimethyloxolane-3-sulfonamide, we compare it with pharmacopeial sulfonamides and related compounds from the USP/NF monographs (). Key differences lie in core structure, substituents, and molecular properties:

| Compound Name | Core Structure | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|---|

| 4,4-Dimethyloxolane-3-sulfonamide | Oxolane (saturated) | 4,4-dimethyl; 3-sulfonamide | C₆H₁₃NO₃S | ~195.24* | High lipophilicity; steric hindrance |

| Sulfanilamide (USP) | Benzene | 4-sulfonamide | C₆H₈N₂O₂S | 172.20 | Simple aromatic sulfonamide |

| Sulfanilic Acid (USP) | Benzene | 4-sulfonic acid (-SO₃H) | C₆H₇NO₃S | 173.19 | Acidic; used in synthesis/dye industries |

| Sulfamethoxazole Related Compound C | Isoxazole | 5-methyl; 3-amine | C₄H₆N₂O | 98.10 | Heterocyclic amine; impurity in antibiotics |

| Sulfamethoxazole Related Compound G | Benzene + isoxazole | 4-amino-N-(3-methylisoxazol-5-yl) | C₁₀H₁₁N₃O₃S | 253.28 | Dual-ring system; antimicrobial activity |

*Calculated based on molecular formula.

Structural and Functional Insights:

- Substituents : The 4,4-dimethyl groups introduce steric hindrance, which may reduce enzymatic metabolism compared to unsubstituted sulfonamides. This contrasts with Sulfamethoxazole-related compounds, where methyl groups on heterocycles (e.g., isoxazole in Compound C) enhance stability .

- Solubility and Lipophilicity: The oxolane ring likely increases logP (octanol-water partition coefficient) relative to Sulfanilic acid (logP ≈ -1.3 due to -SO₃H group). This could favor membrane permeability but reduce aqueous solubility.

Research Findings and Hypotheses

While direct studies on 4,4-Dimethyloxolane-3-sulfonamide are sparse, inferences can be drawn from structural analogs:

- Antimicrobial Potential: Sulfonamides with heterocyclic moieties (e.g., Sulfamethoxazole Related Compound G) exhibit broad-spectrum activity. The oxolane ring in 4,4-Dimethyloxolane-3-sulfonamide may mimic heterocyclic binding but require optimization for potency .

- Metabolic Stability : Methyl groups in oxolane may slow oxidative metabolism, as seen in methyl-substituted isoxazoles (Compound C), which resist hepatic degradation .

- Synthetic Challenges : The steric bulk of 4,4-dimethyl groups could complicate sulfonamide formation compared to simpler aromatic sulfonamides like Sulfanilamide.

Biological Activity

4,4-Dimethyloxolane-3-sulfonamide is a sulfonamide compound with potential biological activities that have garnered attention in pharmaceutical research. Its structural characteristics suggest various applications, particularly in the field of medicinal chemistry. This article synthesizes current knowledge regarding its biological activity, including data from case studies and research findings.

4,4-Dimethyloxolane-3-sulfonamide is characterized by its unique oxolane structure and sulfonamide functional group. These features contribute to its reactivity and biological properties. The compound can undergo various chemical reactions, including oxidation, which can lead to the formation of sulfonyl derivatives that may exhibit different biological activities.

The biological activity of 4,4-Dimethyloxolane-3-sulfonamide is primarily linked to its interaction with specific receptors in the body. In particular, compounds with similar structures have been studied as agonists for the APJ receptor (APLNR), which is involved in cardiovascular functions. The activation of this receptor has been associated with improved cardiac contractility and potential therapeutic effects in heart failure conditions .

Biological Activity Overview

Research indicates that 4,4-Dimethyloxolane-3-sulfonamide may exhibit several biological activities:

Table 1: Summary of Biological Activities and Findings

Detailed Research Insights

- Cardiovascular Studies : In vitro studies have shown that compounds similar to 4,4-Dimethyloxolane-3-sulfonamide can significantly enhance cardiac contractility at low concentrations. For instance, exogenous apelin (a related peptide) has been shown to improve cardiac output and reduce left ventricular pressure in animal models . These findings suggest that 4,4-Dimethyloxolane-3-sulfonamide could be further investigated for similar effects.

- Antimicrobial Activity : Although direct studies on this specific compound are scarce, the general mechanism of sulfonamides involves inhibition of bacterial folic acid synthesis. This class of drugs has been widely used in treating bacterial infections, indicating a potential avenue for exploring the antimicrobial properties of 4,4-Dimethyloxolane-3-sulfonamide .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.